2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Camphene can be synthesized through various methods. One common synthetic route involves the isomerization of alpha-pinene, a process that typically requires acidic conditions. The reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid, and it often takes place at elevated temperatures .
Industrial Production Methods
In industrial settings, camphene is produced on a large scale using similar isomerization techniques. The process involves the use of alpha-pinene derived from turpentine oil, which is then subjected to acid-catalyzed isomerization to yield camphene. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Camphene undergoes various chemical reactions, including:
Reduction: Reduction of camphene can yield isobornyl derivatives, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate
Reducing Agents: Hydrogen gas, metal catalysts
Halogenating Agents: Chlorine, bromine
Major Products Formed
Oxidation: Camphor
Reduction: Isobornyl derivatives
Substitution: Halogenated camphene derivatives
Scientific Research Applications
Camphene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of camphene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Camphene can be compared with other similar monoterpenes, such as:
Alpha-pinene: A precursor to camphene, also found in essential oils and used in similar applications.
Beta-pinene: Another monoterpene with a similar structure and applications.
Limonene: A monoterpene with a different structure but similar uses in fragrances and flavors.
Uniqueness
Camphene’s unique structure, particularly the presence of geminal methyl groups and a methylidene group, distinguishes it from other monoterpenes. This structural uniqueness contributes to its specific chemical reactivity and applications .
Properties
CAS No. |
60819-20-7 |
---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
2,2,7,7-tetramethyl-3-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H20/c1-8-9-6-7-10(11(8,2)3)12(9,4)5/h9-10H,1,6-7H2,2-5H3 |
InChI Key |
TZNXGARVNMCICB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1C(C2=C)(C)C)C |
Origin of Product |
United States |
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